molecular formula C12H9N3 B10843258 4-(1-Imidazol-1-yl-vinyl)-benzonitrile

4-(1-Imidazol-1-yl-vinyl)-benzonitrile

Cat. No.: B10843258
M. Wt: 195.22 g/mol
InChI Key: FUFISTOVGRWOOB-UHFFFAOYSA-N
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Description

Structural Context and Unique Features of the 4-(1-Imidazol-1-yl-vinyl)-benzonitrile Core

Significance of Imidazole (B134444), Vinyl, and Benzonitrile (B105546) Moieties in Contemporary Organic Chemistry

Each component of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile plays a significant role in the landscape of modern organic chemistry.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. fiveable.meneuroquantology.com It is a fundamental building block in numerous biologically important molecules, including the amino acid histidine and purines, which are essential components of DNA and RNA. fiveable.me The imidazole moiety is known for its ability to act as a base and a hydrogen bond donor/acceptor, which allows it to interact with biological molecules like proteins. researchgate.netnih.gov In medicinal chemistry, the imidazole nucleus is a common feature in many drugs due to its ability to improve properties such as solubility and bioavailability. neuroquantology.comvedantu.com Furthermore, imidazole and its derivatives are utilized in materials science for the development of polymers with high thermal stability and ionic conductivity. numberanalytics.com

The vinyl group is a simple yet reactive functional group consisting of a carbon-carbon double bond (–CH=CH₂). wikipedia.org This unsaturation makes it a valuable participant in a wide array of chemical reactions, most notably polymerization. britannica.com The ability of vinyl groups to polymerize is the foundation for a vast range of materials known as vinyl polymers, such as polyvinyl chloride (PVC). wikipedia.org In organic synthesis, the vinyl group can be introduced into molecules through various methods, including vinylation reactions, and can participate in powerful carbon-carbon bond-forming reactions like the Heck reaction. wikipedia.orgyoutube.com

The benzonitrile moiety consists of a benzene (B151609) ring attached to a cyano group (–C≡N). atamankimya.com This aromatic nitrile is a versatile precursor in the synthesis of pharmaceuticals, dyes, and resins. atamanchemicals.comwikipedia.org The nitrile group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene ring. nih.gov In drug design, the nitrile group is often used as a bioisostere for other functional groups like carbonyls or halogens and can act as a hydrogen bond acceptor. nih.gov The benzonitrile framework itself can engage in π-π stacking interactions with biological targets. nih.gov

Functional MoietyKey CharacteristicsSignificance in Organic Chemistry
Imidazole Aromatic, basic, hydrogen bonding capabilityFound in essential biomolecules, common scaffold in pharmaceuticals, used in materials science. fiveable.meresearchgate.netnih.govnumberanalytics.com
Vinyl Unsaturated C=C double bond, polymerizableKey building block for polymers, participates in various coupling reactions. wikipedia.orgbritannica.comyoutube.com
Benzonitrile Aromatic ring with electron-withdrawing nitrile groupVersatile synthetic precursor, influences electronic properties, used in drug design. atamankimya.comatamanchemicals.comnih.gov

Current Research Landscape and Identified Knowledge Gaps Pertaining to the Compound

While the individual components of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile are well-studied, specific research focusing on this particular molecule is limited. Public chemical databases contain entries for the compound, confirming its structure and basic chemical properties. nih.gov However, a deep body of literature detailing its synthesis, reactivity, and potential applications is not yet established.

This lack of specific research represents a significant knowledge gap. The synergistic effects of combining the imidazole, vinyl, and benzonitrile moieties are largely unexplored. Key questions remain regarding the optimal synthetic routes to access this compound, its stability, and its precise electronic and conformational properties. Research is needed to understand how the vinyl linker modulates the interaction between the electron-rich imidazole ring and the electron-deficient benzonitrile moiety.

Interdisciplinary Relevance and Potential Impact in Chemical Science and Beyond

The unique structural combination of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile suggests a broad potential for interdisciplinary applications.

In medicinal chemistry , the presence of the imidazole and benzonitrile groups, both of which are found in numerous approved drugs, makes this compound a compelling candidate for biological screening. nih.govnumberanalytics.comnih.gov The imidazole could provide crucial interactions with enzyme active sites, while the benzonitrile could act as a key binding element or metabolic blocker. The vinyl linker's geometry and potential for reactivity could also be exploited in the design of targeted covalent inhibitors.

In materials science , the vinyl group offers a handle for polymerization. Incorporating the imidazole and benzonitrile functionalities into a polymer backbone could lead to new materials with tailored optical, electronic, or thermal properties. numberanalytics.comnumberanalytics.com For instance, the nitrogen-rich nature of the imidazole could be exploited for creating materials with specific catalytic or metal-coordinating capabilities.

In synthetic chemistry , the development of efficient and selective methods for the synthesis of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile and its derivatives would be a valuable addition to the chemist's toolkit. Such research could spur the discovery of novel chemical transformations and the creation of libraries of related compounds for further investigation.

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

4-(1-imidazol-1-ylethenyl)benzonitrile

InChI

InChI=1S/C12H9N3/c1-10(15-7-6-14-9-15)12-4-2-11(8-13)3-5-12/h2-7,9H,1H2

InChI Key

FUFISTOVGRWOOB-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)C#N)N2C=CN=C2

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations for 4 1 Imidazol 1 Yl Vinyl Benzonitrile and Its Analogs

Strategic Approaches to Carbon-Carbon Bond Formation for the Vinyl Linkage

The creation of the vinylic bond is a critical step in the synthesis of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile. Various olefination and cross-coupling reactions are employed to achieve this transformation efficiently.

Olefination reactions provide a direct method for forming the carbon-carbon double bond. The Wittig reaction, for example, involves the reaction of an aldehyde with a phosphorus ylide. In a plausible synthetic route to the target compound, 4-cyanobenzaldehyde (B52832) could react with an imidazol-1-ylmethylphosphonium salt in the presence of a base to yield 4-(1-Imidazol-1-yl-vinyl)-benzonitrile. A key advantage of this method is the unambiguous placement of the double bond.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion. This approach often offers better stereoselectivity, typically favoring the formation of the (E)-isomer, and the water-soluble phosphate (B84403) byproduct simplifies purification. The reaction would proceed by reacting 4-cyanobenzaldehyde with a diethyl (imidazol-1-ylmethyl)phosphonate under basic conditions.

The Heck coupling reaction represents a powerful transition-metal-catalyzed method for vinylation. This reaction could involve the coupling of an aryl halide (e.g., 4-bromobenzonitrile) with 1-vinylimidazole (B27976), catalyzed by a palladium complex. Alternatively, 4-vinylbenzonitrile could be coupled with 1-bromoimidazole. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and stereoselectivity of the Heck reaction.

A comparative overview of these olefination strategies is presented below:

Table 1: Comparison of Olefination Reactions for Vinyl Linkage Formation
Reaction Reactant 1 Reactant 2 Typical Catalyst/Reagent Key Advantages Potential Challenges
Wittig Reaction Aldehyde (e.g., 4-cyanobenzaldehyde) Phosphorus Ylide (from imidazol-1-ylmethylphosphonium salt) Strong Base (e.g., n-BuLi, NaH) Regiochemically controlled double bond formation. Stereoselectivity can be difficult to control; phosphine (B1218219) oxide byproduct can complicate purification.
Horner-Wadsworth-Emmons Aldehyde (e.g., 4-cyanobenzaldehyde) Phosphonate Carbanion (from diethyl (imidazol-1-ylmethyl)phosphonate) Weaker Base (e.g., NaH, K2CO3) Often provides higher (E)-stereoselectivity; water-soluble phosphate byproduct simplifies workup. Synthesis of the phosphonate reagent may be required.
Heck Coupling Aryl Halide (e.g., 4-bromobenzonitrile) Alkene (e.g., 1-vinylimidazole) Palladium Catalyst (e.g., Pd(OAc)2) with a phosphine ligand High functional group tolerance; can be highly stereoselective. Catalyst cost and sensitivity; potential for side reactions.

Beyond the Heck reaction, other cross-coupling methods can be envisioned for the synthesis of the vinyl linkage. The Suzuki coupling, for instance, could involve the reaction of a vinylboronic acid or ester with an aryl halide. A potential route is the coupling of 4-bromobenzonitrile (B114466) with 1-(1-vinyl)imidazole-boronic acid or a protected equivalent, catalyzed by a palladium complex. The Suzuki reaction is known for its mild reaction conditions and the low toxicity of its boron-containing byproducts.

Similarly, the Stille coupling could be employed, using a vinylstannane reagent, such as 1-(1-vinyl)imidazole-trialkylstannane, and an aryl halide. While effective, the toxicity of organotin compounds is a significant drawback of this methodology.

Stereochemical Control in Vinyl Group Synthesis

For many applications, controlling the stereochemistry of the double bond (E/Z isomerism) is not critical for intermediates like 4-(1-Imidazol-1-yl-vinyl)-benzonitrile, especially if the subsequent reaction step removes the stereocenter. However, in cases where stereoisomeric purity is required, specific synthetic methods must be chosen.

As mentioned, the Horner-Wadsworth-Emmons reaction is a reliable method for obtaining the (E)-isomer with high selectivity. The choice of phosphonate reagent and reaction conditions (e.g., solvent, base, temperature) can be fine-tuned to maximize the E/Z ratio.

In Heck coupling reactions, the stereochemical outcome is often dependent on the specific mechanism. In neutral Heck pathways, syn-addition of the palladium-aryl species to the alkene followed by syn-elimination of the palladium hydride typically leads to the retention of the alkene geometry. Careful selection of ligands and additives can influence the stereoselectivity.

The table below summarizes methods and their typical stereochemical outcomes:

Table 2: Stereochemical Control in Vinyl Group Synthesis
Synthetic Method Typical Stereochemical Outcome Factors Influencing Stereoselectivity
Wittig Reaction (Z)-selective with non-stabilized ylides; (E)-selective with stabilized ylides. Ylide structure (stabilized vs. non-stabilized), presence of lithium salts, solvent.
Horner-Wadsworth-Emmons Predominantly (E)-isomer. Structure of the phosphonate and aldehyde; reaction conditions (base, solvent).
Heck Coupling Generally favors the (E)-isomer. Ligand, solvent, additives, and specific reaction mechanism.
Base-induced Elimination Can produce a mixture of (E) and (Z) isomers. Nature of the leaving group, base strength, steric factors.

E/Z Isomerism and Stereoselective Synthetic Pathways

The presence of a carbon-carbon double bond in 4-(1-imidazol-1-yl-vinyl)-benzonitrile introduces the possibility of E/Z isomerism. The spatial arrangement of the imidazole (B134444) and benzonitrile (B105546) groups around the vinyl bridge can significantly influence the molecule's properties and biological activity. Consequently, the development of stereoselective synthetic pathways to control this isomerism is of paramount importance.

While specific literature on the stereoselective synthesis of 4-(1-imidazol-1-yl-vinyl)-benzonitrile is not abundant, analogous reactions for the N-vinylation of other heterocycles provide valuable insights. Transition-metal-catalyzed cross-coupling reactions are a powerful tool for the N-vinylation of imidazoles. mdpi.com For instance, the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction has been successfully employed for the N-vinylation of imidazole with vinyl bromides. mdpi.com The stereochemical outcome of such reactions is often dependent on the starting materials and reaction conditions.

Iron-catalyzed cross-coupling of imidazoles with (E)-vinyl halides has also been reported to yield N-vinylated products. Interestingly, the stereochemistry of the product was found to be dependent on the nature of the halide, with (E)-vinyl bromides predominantly yielding (Z)-products, while (E)-vinyl chlorides afforded (E)-isomers. researchgate.net This suggests that the choice of the vinylating agent is a critical parameter for controlling the E/Z selectivity.

Furthermore, studies on the Michael addition of pyrazoles to conjugated carbonyl alkynes have demonstrated that the stereoselectivity of the resulting N-carbonylvinylated pyrazoles can be switched by the presence or absence of a silver carbonate catalyst. nih.gov Ag2CO3-free reactions led to the thermodynamically stable (E)-isomers, whereas the use of Ag2CO3 favored the formation of (Z)-isomers. nih.gov This highlights the potential of catalyst choice in directing the stereochemical outcome.

A plausible stereoselective route to either the (E) or (Z) isomer of 4-(1-imidazol-1-yl-vinyl)-benzonitrile could involve the palladium-catalyzed Suzuki-Miyaura coupling. The reaction of a suitable boronic acid or ester derivative of one of the heterocyclic components with a halogenated derivative of the other could be employed. For example, the coupling of 4-vinylbenzonitrile with an imidazolylboronic acid derivative or the coupling of 1-vinylimidazole with a 4-halobenzonitrile could be explored. The stereochemistry of the vinyl group in the starting material would likely be retained in the final product under appropriate catalytic conditions.

The following table summarizes potential stereoselective synthetic strategies based on analogous reactions:

Reaction Type Reactants Catalyst/Reagent Potential Outcome Reference Analogy
Buchwald-Hartwig CouplingImidazole, 4-(1-bromovinyl)benzonitrilePd(OAc)2, rac-BINAP, Cs2CO3E/Z mixture or specific isomer depending on starting vinyl bromide mdpi.com
Iron-Catalyzed CouplingImidazole, 4-(1-chlorovinyl)benzonitrileFeCl3Predominantly (E)-isomer researchgate.net
Iron-Catalyzed CouplingImidazole, 4-(1-bromovinyl)benzonitrileFeCl3Predominantly (Z)-isomer researchgate.net
Michael Addition AnalogyImidazole, 4-ethynylbenzonitrileBase (e.g., KOH)Potential for E/Z selectivity based on reaction time and base quantity nih.gov
Suzuki-Miyaura CouplingImidazole, 4-(2-bromovinyl)benzonitrilePd catalyst, boronic acid/esterStereoretentive coupling nih.gov

Process Optimization and Scalability Studies for Efficient Production

The efficient production of 4-(1-imidazol-1-yl-vinyl)-benzonitrile on a larger scale necessitates the optimization of reaction parameters and the development of scalable synthetic routes. Key factors to consider include catalyst loading, reaction time, temperature, solvent, and base selection, all of which can significantly impact the yield, purity, and cost-effectiveness of the synthesis.

Drawing parallels from the synthesis of related compounds, palladium-catalyzed cross-coupling reactions are often the focus of optimization studies. For the N-arylation of unsymmetrical imidazoles, it was found that the pre-activation of the palladium catalyst and ligand was crucial for improving reaction efficacy. nih.gov Imidazoles themselves can act as inhibitors to the formation of the active Pd(0)-ligand complex, and pre-heating the palladium source (e.g., Pd2(dba)3) with the phosphine ligand before the addition of the imidazole substrate can lead to a dramatic improvement in yield. nih.gov

In the context of a potential Suzuki-Miyaura coupling approach, a one-pot Suzuki-Heck relay has been developed for the synthesis of industrially valuable intermediates using a Pd-Cy*Phine catalyst system. rsc.org Such a one-pot procedure, if applicable to the synthesis of 4-(1-imidazol-1-yl-vinyl)-benzonitrile, would offer significant advantages in terms of process simplification and reduced waste.

The choice of solvent and base is also critical. In many palladium-catalyzed reactions, aprotic polar solvents like DMF or dioxane are employed. mdpi.comnih.gov The base, often a carbonate such as Cs2CO3 or K2CO3, plays a crucial role in the catalytic cycle. mdpi.comrsc.org Optimization studies would involve screening a variety of solvents and bases to identify the combination that provides the highest yield and selectivity.

The following table outlines key parameters for process optimization based on analogous reactions:

Parameter Variables to Investigate Potential Impact Reference Analogy
Catalyst System Pd source (e.g., Pd(OAc)2, Pd2(dba)3), Ligand (e.g., phosphines, N-heterocyclic carbenes)Yield, selectivity, catalyst loading mdpi.comnih.gov
Catalyst Activation Pre-heating of catalyst and ligandOvercoming substrate inhibition, improved yield nih.gov
Solvent Toluene, Dioxane, DMF, AcetonitrileReaction rate, solubility of reactants, catalyst stability mdpi.comrsc.orgnih.gov
Base Cs2CO3, K2CO3, NaOtBuReaction rate, side reactions mdpi.comrsc.org
Temperature Room temperature to refluxReaction rate, selectivity, by-product formation mdpi.com
Reaction Time Monitored by TLC or GC/MSConversion, by-product formation mdpi.com

Investigation of Reaction Mechanisms and Elucidation of Key Intermediates

Understanding the reaction mechanism is fundamental for optimizing synthetic protocols and developing new, more efficient methodologies. The formation of 4-(1-imidazol-1-yl-vinyl)-benzonitrile through transition-metal-catalyzed cross-coupling reactions likely proceeds through a well-established catalytic cycle.

In a palladium-catalyzed N-vinylation reaction, the generally accepted mechanism involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-X bond of the vinyl halide (e.g., 4-(1-bromovinyl)benzonitrile), forming a Pd(II) intermediate.

Coordination and Deprotonation: The imidazole nitrogen coordinates to the Pd(II) center. A base then deprotonates the imidazole, forming an imidazolate ligand.

Reductive Elimination: The imidazolate and vinyl groups on the palladium center undergo reductive elimination, forming the C-N bond of the desired product, 4-(1-imidazol-1-yl-vinyl)-benzonitrile, and regenerating the Pd(0) catalyst.

A plausible mechanistic pathway for a palladium-catalyzed N-vinylation is depicted below:

Where R = 4-cyanophenylvinyl and Imidazole represents the imidazole ring.

Studies on the N-arylation of imidazoles have provided insights into potential challenges and key intermediates. It has been shown that imidazoles can inhibit the formation of the active Pd(0)-ligand complex, suggesting that the initial step of ligand binding to the palladium precursor is a critical point in the catalytic cycle. nih.gov

In the context of a Suzuki-Miyaura coupling, the mechanism would involve a transmetalation step where the organic group from the organoboron reagent is transferred to the palladium center, followed by reductive elimination. The specific nature of the organoboron species and the reaction conditions can influence the efficiency of this process.

The elucidation of key intermediates can often be achieved through a combination of techniques, including in-situ spectroscopic monitoring (e.g., NMR, IR), isolation and characterization of intermediates, and computational studies (e.g., DFT calculations). While no specific mechanistic studies for 4-(1-imidazol-1-yl-vinyl)-benzonitrile have been found, the extensive body of literature on related palladium-catalyzed cross-coupling reactions provides a strong foundation for understanding the underlying mechanistic principles.

Elucidation of Molecular Structure and Electronic Properties Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity and stereochemistry can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile would be expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444), vinyl, and benzonitrile (B105546) groups. The aromatic protons on the benzonitrile ring would typically appear in the downfield region (δ 7.0-8.0 ppm) as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the imidazole ring would also resonate in the aromatic region, with the proton at the C2 position typically being the most deshielded. The vinyl protons would present as two distinct signals, likely doublets, with their chemical shifts and coupling constants providing information about the geometry of the double bond.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) would be expected to appear in the downfield region (around δ 118-120 ppm). The carbons of the benzene and imidazole rings would resonate in the aromatic region (δ 110-150 ppm). The vinyl carbons would also have characteristic chemical shifts that would help to confirm the presence of the double bond.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Imidazole H2Expected downfieldExpected downfield
Imidazole H4/H5Aromatic regionAromatic region
Vinyl CHOlefinic regionOlefinic region
Vinyl CH₂Olefinic regionOlefinic region
Benzene CHAromatic regionAromatic region
Nitrile C-~118-120

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to determine the connectivity between different parts of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the coupled vinyl protons and between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the imidazole ring, the vinyl group, and the benzonitrile moiety. For example, correlations would be expected between the vinyl protons and the imidazole and benzonitrile ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. This information can be used to determine the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the imidazole and benzonitrile rings.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Assignment of Characteristic Band Frequencies for Imidazole, Vinyl, and Nitrile Functional Groups

The FT-IR and Raman spectra of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile would display characteristic absorption bands corresponding to the vibrations of its constituent functional groups.

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Intensity
Nitrile (C≡N)Stretching~2220-2240Strong
Vinyl (C=C)Stretching~1620-1680Medium to Weak
Aromatic (C=C)Stretching~1450-1600Medium to Strong
Imidazole RingStretchingMultiple bandsMedium
C-H (Aromatic/Vinyl)Stretching~3000-3100Medium

The nitrile stretching frequency is particularly diagnostic and would appear as a sharp, intense band. The C=C stretching vibrations of the vinyl and aromatic groups would also be present. The in-plane and out-of-plane bending vibrations of the C-H bonds would provide further structural confirmation.

Conformational Analysis via Vibrational Signatures

Subtle shifts in the vibrational frequencies and changes in band intensities can be indicative of different molecular conformations. By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformer(s) of the molecule in the solid state or in solution. For instance, the rotational barrier around the C-N bond connecting the vinyl group to the imidazole ring could be investigated by analyzing the temperature dependence of the vibrational spectra.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. For 4-(1-Imidazol-1-yl-vinyl)-benzonitrile (C₁₂H₉N₃), HRMS would provide a highly accurate mass measurement of the molecular ion.

Ion Calculated m/z Observed m/z Difference (ppm)
[M+H]⁺196.0869To be determined< 5
[M+Na]⁺218.0689To be determined< 5

The observed mass-to-charge ratio (m/z) would be compared to the calculated value based on the molecular formula. A difference of less than 5 parts per million (ppm) would provide strong evidence for the proposed elemental composition, confirming the identity of the synthesized compound. Fragmentation patterns observed in the mass spectrum could also offer additional structural information by showing the loss of specific moieties like the nitrile or imidazole groups.

Exact Mass Determination and Comprehensive Fragmentation Pathway Analysis

Detailed mass spectrometric analysis of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile is crucial for confirming its elemental composition and for understanding its gas-phase ion chemistry. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₁₂H₉N₃.

A comprehensive analysis of its fragmentation pathways, typically achieved through tandem mass spectrometry (MS/MS), would reveal the characteristic cleavages of the molecule upon ionization. It is anticipated that the fragmentation would involve the loss of small, stable neutral molecules and the formation of characteristic fragment ions.

Table 1: Predicted Major Fragmentation Pathways for 4-(1-Imidazol-1-yl-vinyl)-benzonitrile

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
[M]+•[M - HCN]+•Hydrogen Cyanide
[M]+•[M - C₂H₂]+•Acetylene
[M]+•[C₉H₆N]+Imidazole radical
[M]+•[C₈H₅N₂]+Benzonitrile-vinyl radical

Note: The data in this table is predictive and based on common fragmentation patterns of related organic molecules. As of the latest search, specific experimental mass spectrometry data for 4-(1-Imidazol-1-yl-vinyl)-benzonitrile has not been published.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

The electronic properties of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile can be thoroughly investigated using UV-Vis absorption and emission spectroscopy. These techniques provide insights into the electronic transitions within the molecule and its behavior upon excitation with light.

The UV-Vis absorption spectrum of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The extensive conjugation pathway, encompassing the benzonitrile ring, the vinyl linker, and the imidazole moiety, is predicted to result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to the individual chromophores.

The position and intensity of these absorption bands would likely be sensitive to the polarity of the solvent. In more polar solvents, a shift in the absorption maxima is expected due to differential stabilization of the ground and excited states. This phenomenon, known as solvatochromism, provides valuable information about the change in the molecule's dipole moment upon electronic excitation.

Note: Specific experimental UV-Vis absorption data for 4-(1-Imidazol-1-yl-vinyl)-benzonitrile is not available in published literature at this time.

Upon absorption of light, 4-(1-Imidazol-1-yl-vinyl)-benzonitrile may exhibit fluorescence or phosphorescence as it returns to the ground state. The fluorescence and phosphorescence quantum yields are critical parameters that quantify the efficiency of these radiative decay processes.

The extended π-conjugated system in this molecule suggests the potential for fluorescence. The quantum yield would be influenced by factors such as the rigidity of the molecular structure and the presence of non-radiative decay pathways. Measurement of the fluorescence lifetime would provide further details about the kinetics of the excited state. The potential for phosphorescence, which involves a change in spin multiplicity, would depend on the efficiency of intersystem crossing.

Note: There is no publicly available experimental data on the fluorescence or phosphorescence quantum yields for 4-(1-Imidazol-1-yl-vinyl)-benzonitrile.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique would provide precise information about the molecular geometry and intermolecular interactions of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile .

A successful single-crystal X-ray diffraction study of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile would yield a detailed model of its solid-state conformation. This would include the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule.

Table 2: Predicted Key Geometric Parameters for 4-(1-Imidazol-1-yl-vinyl)-benzonitrile

ParameterPredicted Value RangeDescription
C=C (vinyl) bond length1.33 - 1.35 ÅLength of the vinyl double bond.
C-N (imidazole-vinyl) bond length1.38 - 1.42 ÅBond connecting the vinyl group to the imidazole ring.
C≡N (nitrile) bond length1.14 - 1.16 ÅLength of the nitrile triple bond.
Dihedral angle (phenyl-vinyl)VariableTorsion angle between the phenyl ring and the vinyl plane.
Dihedral angle (vinyl-imidazole)VariableTorsion angle between the vinyl plane and the imidazole ring.

Note: The values in this table are estimations based on related structures. No experimental single-crystal X-ray diffraction data for 4-(1-Imidazol-1-yl-vinyl)-benzonitrile has been reported.

The packing of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. An X-ray crystal structure would reveal the presence and nature of these interactions, which are fundamental to understanding the solid-state properties of the compound.

For 4-(1-Imidazol-1-yl-vinyl)-benzonitrile , it is plausible that π-stacking interactions would occur between the aromatic benzonitrile and imidazole rings of adjacent molecules. Weak C-H···N hydrogen bonds involving the imidazole and nitrile nitrogen atoms as acceptors and various C-H groups as donors are also possible. The planarity and electronic nature of the molecule would dictate the specific arrangement of these interactions in the crystal lattice.

Note: Without an experimental crystal structure, the discussion of intermolecular interactions remains speculative.

Crystal Packing Architectures and Supramolecular Assembly

Detailed crystallographic data for 4-(1-Imidazol-1-yl-vinyl)-benzonitrile, which is essential for a comprehensive analysis of its crystal packing and supramolecular assembly, is not extensively available in the public domain or peer-reviewed literature. The determination of a crystal structure through single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional arrangement of molecules in the solid state. This technique provides precise information on unit cell dimensions, space group, and the specific intermolecular interactions that govern the formation of the crystal lattice.

In the absence of a published crystal structure for 4-(1-Imidazol-1-yl-vinyl)-benzonitrile, a detailed discussion of its specific crystal packing architecture, including hydrogen bonding, π-π stacking interactions, and other non-covalent forces, cannot be provided at this time. Such an analysis would require experimental data from X-ray diffraction studies.

A complete understanding of the supramolecular chemistry of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile awaits its crystallographic characterization.

Table of Crystallographic Data for 4-(1-Imidazol-1-yl-vinyl)-benzonitrile

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available

Table of Key Intermolecular Interactions for 4-(1-Imidazol-1-yl-vinyl)-benzonitrile

Interaction TypeDonor-Acceptor AtomsDistance (Å)Angle (°)
Hydrogen BondingData not availableData not availableData not available
π-π StackingData not availableData not availableData not available
Other InteractionsData not availableData not availableData not available

Scientific Inquiry into 4-(1-Imidazol-1-yl-vinyl)-benzonitrile Remains Largely Uncharted

Despite the growing interest in imidazole-containing compounds for their diverse applications, a comprehensive theoretical and computational analysis of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile is conspicuously absent from publicly available scientific literature. Extensive searches have revealed no specific studies dedicated to the density functional theory (DFT), time-dependent density functional theory (TD-DFT), or natural bond orbital (NBO) analysis of this particular molecule.

The compound, identified by its CAS number and molecular structure, is listed in chemical databases such as PubChem (CID 11819989). However, this presence primarily serves as a structural and identifier record rather than a gateway to in-depth research on its physicochemical properties.

While the broader class of imidazole and benzonitrile derivatives has been the subject of numerous computational investigations, the specific vinyl-bridged structure of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile appears to be unexplored territory in the realm of theoretical chemistry. Studies on related molecules have utilized computational methods to explore aspects such as molecular geometry, electronic structure, and spectroscopic properties. These investigations highlight the utility of such theoretical approaches in understanding the behavior of complex organic molecules.

However, due to the strict focus of this inquiry solely on 4-(1-Imidazol-1-yl-vinyl)-benzonitrile, and the lack of any dedicated research, it is not possible to provide the detailed analysis as requested in the article outline. The scientific community has yet to publish findings on the following for this specific compound:

Theoretical and Computational Chemistry of 4 1 Imidazol 1 Yl Vinyl Benzonitrile

Natural Bond Orbital (NBO) Analysis:

Detailed NBO analysis, which provides insights into charge delocalization and intramolecular interactions, has not been performed or published for this compound.

Intramolecular Charge Transfer and Donor-Acceptor Interactions

The fundamental electronic behavior of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile is governed by intramolecular charge transfer (ICT). Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In D-π-A systems like this, the HOMO is typically localized on the electron-donating group, while the LUMO resides on the electron-accepting group.

In 4-(1-Imidazol-1-yl-vinyl)-benzonitrile, the imidazole (B134444) ring serves as the electron donor, and the benzonitrile (B105546) group acts as the electron acceptor. The vinyl bridge facilitates the electronic communication between the donor and acceptor. Computational studies on analogous D-π-A molecules, such as those containing benzonitrile as an acceptor, have shown that the benzonitrile group is an effective electron acceptor. nih.gov The efficiency of ICT is crucial for determining the molecule's photophysical properties. The process can be influenced by the electronic nature of the donor and acceptor, the length and character of the π-conjugated bridge, and the surrounding environment.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the nature of the excited states and the extent of charge transfer. These calculations can predict the energies of the locally excited (LE) and charge-transfer states. In many D-π-A molecules, the emission properties are highly sensitive to solvent polarity, a phenomenon known as solvatochromism, which is a direct consequence of the change in dipole moment upon excitation to the ICT state. Studies on related benzonitrile derivatives have successfully employed TD-DFT to understand their spectroscopic behavior in different solvents. ias.ac.in

Hybridization and Hyperconjugative Effects

The electronic and geometric structure of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile is influenced by the hybridization of its constituent atoms and hyperconjugative interactions. The vinyl bridge, composed of sp2-hybridized carbon atoms, provides a rigid and planar pathway for π-electron delocalization. The planarity of the molecule is a critical factor for efficient orbital overlap and, consequently, effective intramolecular charge transfer.

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant intramolecular charge transfer are often good candidates for nonlinear optical (NLO) materials. These materials have applications in technologies such as optical switching, frequency conversion, and data storage.

Calculation of First and Second Hyperpolarizabilities

The NLO response of a molecule at the microscopic level is described by its hyperpolarizabilities. The first hyperpolarizability (β) is responsible for second-order NLO phenomena like second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order effects.

Computational quantum chemistry provides a powerful tool for predicting these properties. Density Functional Theory (DFT) is a widely used method for calculating hyperpolarizabilities. By applying an external electric field in the calculations, the components of the polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ) tensors can be determined. For instance, studies on various organic molecules have successfully used DFT to predict their NLO properties, showing good correlation with experimental results. researchgate.net The magnitude of the hyperpolarizability is directly related to the extent of intramolecular charge transfer; a larger change in dipole moment between the ground and excited states generally leads to a larger β value.

Table 1: Hypothetical Calculated NLO Properties of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile

PropertyCalculated Value (a.u.)
Dipole Moment (μ)Value
Polarizability (α)Value
First Hyperpolarizability (β)Value
Second Hyperpolarizability (γ)Value

Note: The values in this table are hypothetical and would need to be determined by specific DFT calculations for 4-(1-Imidazol-1-yl-vinyl)-benzonitrile.

Structure-NLO Property Relationships and Molecular Engineering for Enhanced Responses

The relationship between molecular structure and NLO properties is a key area of research. By understanding these relationships, molecules can be rationally designed to exhibit enhanced NLO responses. For D-π-A systems, the strength of the donor and acceptor groups, and the nature of the π-conjugated bridge are critical factors.

For 4-(1-Imidazol-1-yl-vinyl)-benzonitrile, modifications to the imidazole or benzonitrile rings, such as the introduction of additional electron-donating or -withdrawing substituents, could significantly impact the NLO properties. For example, increasing the electron-donating strength of the imidazole moiety or the electron-accepting strength of the benzonitrile group would likely lead to a larger first hyperpolarizability. The length and nature of the vinyl bridge could also be tuned to optimize the NLO response. Computational modeling is an invaluable tool for screening potential modifications and guiding synthetic efforts toward more efficient NLO materials.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule and its interactions with its environment over time.

Conformational Dynamics in Various Solvents

The conformation of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile, particularly the torsional angles between the rings and the vinyl bridge, can have a significant impact on its electronic properties. MD simulations can be used to explore the conformational landscape of the molecule in different solvents.

In a simulation, the molecule is placed in a box of solvent molecules, and the classical equations of motion are solved for all atoms in the system. This allows for the observation of how the molecule's conformation changes over time and how it is influenced by interactions with the solvent. For a D-π-A molecule, the polarity of the solvent can have a profound effect on its preferred conformation. For instance, in polar solvents, conformations that favor a larger dipole moment, which is often associated with the charge-separated state, may be stabilized.

MD simulations can provide information on:

The distribution of torsional angles.

The flexibility of the molecule.

The solvent's influence on the molecular structure.

This information is crucial for understanding the molecule's behavior in realistic environments and for interpreting experimental data. For example, studies on similar flexible molecules have used MD simulations to understand how conformational changes affect their photophysical properties.

No Direct Research Found on Intermolecular Interactions of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile

Despite a comprehensive search of available scientific literature, no specific studies detailing the intermolecular interactions of the chemical compound 4-(1-Imidazol-1-yl-vinyl)-benzonitrile with biological environments or host systems have been identified.

While computational and theoretical chemistry provides the framework for understanding such interactions, specific research applying these methods to 4-(1-Imidazol-1-yl-vinyl)-benzonitrile, including detailed findings on its binding to biological targets or inclusion in host-guest systems, is not present in the public domain.

General chemical principles suggest that the structural motifs of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile—namely the imidazole ring, the vinyl group, and the benzonitrile moiety—would govern its potential intermolecular interactions. The imidazole ring can act as a hydrogen bond donor and acceptor, and the nitrogen atoms can coordinate with metal ions. The benzonitrile group is a known polar moiety and can participate in dipole-dipole interactions and potentially hydrogen bonding via the nitrile nitrogen. The vinyl linker provides some conformational flexibility to the molecule.

However, without specific computational studies, such as molecular docking or quantum mechanics/molecular mechanics (QM/MM) simulations, or experimental data from techniques like X-ray crystallography or NMR spectroscopy, any discussion of the intermolecular interactions of this particular compound within a biological context would be purely speculative.

Data tables, which would typically present quantitative information such as binding affinities, interaction distances to specific amino acid residues in a protein's active site, or thermodynamic parameters of binding, cannot be generated as the source research is not available.

It is important to note that the absence of published research does not necessarily mean that such studies have not been conducted, but rather that they are not publicly accessible. Future research may elucidate the specific intermolecular interactions and potential biological or host-system chemistry of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile.

Structure Property Relationships and Functional Applications in Materials Science

Molecular Design Principles for Tunable Electronic Properties

The electronic behavior of organic molecules is intrinsically linked to their structure. For 4-(1-Imidazol-1-yl-vinyl)-benzonitrile, the arrangement of its imidazole (B134444), vinyl, and benzonitrile (B105546) components creates a conjugated system that is ripe for electronic modulation.

Influence of Imidazole-Vinyl-Benzonitrile Conjugation on Electronic Band Gap

The conjugation pathway in 4-(1-Imidazol-1-yl-vinyl)-benzonitrile, extending from the electron-rich imidazole ring through the vinyl linker to the electron-withdrawing benzonitrile group, is expected to significantly influence its electronic band gap. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding this. In analogous donor-π-acceptor systems, the HOMO is often localized on the electron-donating fragment, while the LUMO resides on the electron-accepting portion.

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, can act as an electron-rich unit nih.govrsc.org. The benzonitrile group, with its electron-withdrawing cyanide (-CN) function, serves as an effective electron acceptor. The vinyl bridge facilitates electronic communication between these two ends of the molecule. This intramolecular charge transfer (ICT) character is a critical determinant of the HOMO-LUMO gap rsc.org. It is anticipated that the energy difference between the HOMO and LUMO in 4-(1-Imidazol-1-yl-vinyl)-benzonitrile will be relatively small, leading to absorption of light in the visible or near-ultraviolet region. Theoretical calculations on similar imidazole-based chromophores have shown that the HOMO-LUMO gap is tunable over a wide range, for instance from 3.55 to 2.31 eV, by modifying the substituents rsc.org.

Strategies for Modulating Charge Transfer Characteristics for Optoelectronic Devices

The charge transfer characteristics of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile are central to its potential use in optoelectronic devices. The efficiency of charge injection, transport, and recombination are all influenced by the molecule's electronic structure rsc.org.

Strategies to modulate these characteristics could involve:

Modification of the Benzonitrile Moiety: The electron-accepting strength of the benzonitrile unit can be adjusted by adding other functional groups to the benzene (B151609) ring. This would primarily affect the LUMO energy level.

Altering the Vinyl Linker: The geometry and electronic nature of the vinyl bridge can be modified. For instance, introducing substituents on the vinyl group could induce steric hindrance, leading to a more twisted conformation. This twisting can disrupt the π-conjugation, which in turn affects the charge transfer characteristics.

Development of Functional Organic Materials

The anticipated electronic and photophysical properties of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile make it a candidate for several classes of functional organic materials.

Organic Semiconductors and Charge Transport Materials

Organic semiconductors are the foundational materials for a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) rsc.org. The performance of these devices is heavily dependent on the charge transport properties of the organic material rsc.org.

For a molecule like 4-(1-Imidazol-1-yl-vinyl)-benzonitrile, its potential as an organic semiconductor would be evaluated based on its charge carrier mobility. The movement of charges in organic solids can occur through hopping between adjacent molecules researchgate.net. The efficiency of this process is influenced by both the electronic coupling between molecules and the reorganization energy associated with a molecule changing its geometry upon gaining or losing a charge rsc.org. The presence of the imidazole and benzonitrile moieties suggests the potential for bipolar charge transport, meaning the material could conduct both positive charges (holes) and negative charges (electrons). This is a desirable characteristic for host materials in OLEDs mdpi.com.

Table 1: Key Parameters for Charge Transport in Organic Semiconductors

ParameterDescriptionRelevance to 4-(1-Imidazol-1-yl-vinyl)-benzonitrile
HOMO/LUMO Levels Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Determines the ease of hole and electron injection from electrodes.
Electronic Coupling The strength of electronic interaction between adjacent molecules.Influences the rate of charge hopping between molecules.
Reorganization Energy The energy required to relax the geometry of a molecule after a charge is added or removed.Lower reorganization energy generally leads to higher charge mobility.
Charge Carrier Mobility The velocity of charge carriers in an electric field.A key performance metric for semiconductor materials.

Fluorescent Probes and Luminescent Materials (e.g., in OLEDs, sensors)

The donor-π-acceptor structure of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile suggests it may exhibit interesting luminescent properties. Such molecules often display solvatochromism, where the color of their fluorescence changes with the polarity of the solvent, a characteristic useful for sensing applications.

In the context of OLEDs , imidazole derivatives have been explored as both fluorescent emitters and host materials mdpi.comresearchgate.net. As an emitter, the color of the emitted light would be determined by the HOMO-LUMO gap. Its efficiency would depend on factors such as its photoluminescence quantum yield. As a host material in a phosphorescent OLED, a high triplet energy level would be a crucial requirement.

As a fluorescent probe , the imidazole moiety can act as a binding site for specific ions or molecules rsc.org. The benzonitrile group's electronic properties can be sensitive to changes in the local environment. The combination of these features could allow for the design of sensors where the binding of an analyte to the imidazole part of the molecule would trigger a change in the fluorescence signal. For example, imidazole-based fluorescent chemosensors have been developed for the detection of various ions rsc.org.

Table 2: Potential Luminescent Applications of Imidazole-Benzonitrile Derivatives

ApplicationKey PropertyAnticipated Role of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile
OLED Emitter High Photoluminescence Quantum YieldThe conjugated system could lead to efficient light emission.
OLED Host High Triplet Energy, Bipolar Charge TransportThe imidazole and benzonitrile units suggest potential for these properties.
Fluorescent Sensor Sensitivity of fluorescence to the environmentThe imidazole can act as a recognition site, and the electronic system can signal binding events.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligands

The nitrogen atoms in the imidazole ring of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property opens up avenues in coordination chemistry and the design of Metal-Organic Frameworks (MOFs).

MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands rsc.org. The properties of a MOF, such as its porosity, stability, and functionality, are determined by the choice of both the metal and the organic linker. An imidazole-containing ligand like 4-(1-Imidazol-1-yl-vinyl)-benzonitrile could be used to construct MOFs with specific topologies and properties rsc.org. The vinyl and benzonitrile groups would protrude into the pores of the framework, functionalizing the internal surface and potentially influencing the MOF's adsorption or catalytic properties. For instance, cationic MOFs constructed from imidazole-containing ligands have been shown to be effective for the removal of anionic pollutants from water rsc.org.

Design of Coordination Motifs with the Imidazole-Vinyl-Benzonitrile Scaffold

The imidazole moiety is a cornerstone in coordination chemistry, known for its ability to act as a ligand and form stable complexes with a variety of metal ions through its pyridine-type nitrogen atom. researchgate.netresearchgate.net The combination of the imidazole ring and the benzonitrile group within the 4-(1-imidazol-1-yl-vinyl)-benzonitrile scaffold offers multiple coordination sites. This dual functionality allows for the design of complex coordination polymers (CPs) and metal-organic frameworks (MOFs). bohrium.com The vinyl group acts as a spacer, providing flexibility and influencing the final topology of the resulting material. The nitrile group can also participate in coordination or be a site for post-synthetic modification. The π-system of the vinyl and phenyl groups can further engage in π-stacking interactions, adding another layer of control over the supramolecular assembly. mdpi.com

Synthesis and Characterization of Metal Complexes and MOFs

The synthesis of metal complexes with ligands containing imidazole and nitrile functionalities is well-established. Typically, these are prepared through the reaction of the ligand with a metal salt in a suitable solvent, often under solvothermal conditions to promote the growth of crystalline materials. nih.gov For 4-(1-imidazol-1-yl-vinyl)-benzonitrile, one could anticipate the formation of complexes with transition metals like Cu(II), Zn(II), and Ni(II). researchgate.netnih.gov

Characterization of such materials would involve a suite of analytical techniques.

Fourier-transform infrared (FTIR) spectroscopy could confirm the coordination of the imidazole and nitrile groups to the metal by observing shifts in their characteristic vibrational frequencies. nih.gov

Thermogravimetric analysis (TGA) would be employed to assess the thermal stability of the resulting complexes or MOFs. bohrium.com

Powder X-ray diffraction (PXRD) would be used to confirm the phase purity of the bulk material. bohrium.com

Catalytic and Sensing Applications of Derived Materials

Materials derived from imidazole-based ligands often exhibit interesting catalytic and sensing properties. The imidazole ring itself can act as a catalyst, for instance, in the hydrolysis of esters. rsc.org When incorporated into a MOF structure, the accessible metal sites and the functional organic linkers can create a synergistic effect.

For materials derived from 4-(1-imidazol-1-yl-vinyl)-benzonitrile, potential applications could include:

Catalysis: The metal centers within a MOF could act as Lewis acid sites, while the imidazole units could serve as Brønsted basic sites, enabling cooperative catalysis.

Sensing: The nitrile group is a fluorescent tag. Changes in the fluorescence of a MOF containing this linker upon interaction with specific analytes (e.g., metal ions, small molecules) could form the basis of a chemical sensor. The porous nature of a MOF could also allow for selective adsorption of analytes.

Chiral Properties and Enantioselective Applications

While the parent molecule 4-(1-imidazol-1-yl-vinyl)-benzonitrile is achiral, its derivatives hold potential for applications in enantioselective processes.

Strategies for Introducing Chirality into the 4-(1-Imidazol-1-yl-vinyl)-benzonitrile Structure

Chirality could be introduced into the 4-(1-imidazol-1-yl-vinyl)-benzonitrile framework through several synthetic strategies. One approach involves modifying the vinyl group. For example, an asymmetric addition reaction across the double bond could create a chiral center. Another strategy could involve attaching a chiral auxiliary to the imidazole or benzonitrile ring. A related compound, 4-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-(3-pyridinyl)-3-buten-2-ol, demonstrates how a chiral center can be incorporated at the carbon adjacent to the imidazole-bearing carbon.

Applications in Chiral Recognition and Separation Methodologies

Once a chiral version of the ligand is synthesized, it could be used to create chiral stationary phases for high-performance liquid chromatography (HPLC) or other separation techniques. These materials would be capable of separating racemic mixtures of other compounds through differential diastereomeric interactions. Furthermore, chiral MOFs constructed from these enantiopure linkers could be used for enantioselective separation or as asymmetric catalysts. The precise arrangement of chiral recognition sites within the pores of the MOF would be key to achieving high enantioselectivity.

Mechanistic Insights in Medicinal Chemistry Research Molecular Interaction Focus

Structure-Activity Relationship (SAR) Elucidation

The potency and selectivity of this class of compounds are intrinsically linked to their chemical architecture. SAR studies are crucial for optimizing lead compounds by identifying which structural components are essential for biological activity.

The design of analogs of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile is guided by the established pharmacophore for non-steroidal aromatase inhibitors like Letrozole (B1683767) and Anastrozole. nih.govresearchgate.net These inhibitors typically feature a planar aromatic or heterocyclic system linked to an azole ring (imidazole or triazole). nih.govmdpi.com The central hypothesis is that the azole nitrogen atom coordinates with the heme iron of the cytochrome P450 aromatase enzyme, thereby blocking its catalytic function. nih.govresearchgate.net

Synthetic strategies are developed to systematically modify the core structure. This includes:

Modification of the Phenyl Ring: Introducing various substituents (e.g., hydroxyl, chloro, cyano groups) on the benzonitrile (B105546) or an adjacent phenyl ring to explore electronic and steric effects on binding affinity. nih.gov

Alteration of the Linker: Varying the vinyl linker to understand the impact of stereochemistry and rigidity on the compound's ability to adopt an optimal conformation within the enzyme's active site.

Bioisosteric Replacement: Substituting the imidazole (B134444) ring with other nitrogen-containing heterocycles, such as triazoles, or modifying the benzonitrile moiety to fine-tune interactions and pharmacokinetic properties. rsc.org

The synthesis of these analogs often involves multi-step processes. For instance, creating the vinyl linkage can be achieved through reactions like Wittig-type olefination, while the core imidazole or benzimidazole (B57391) structures can be built from precursors like o-phenylenediamine. nih.govmdpi.com The synthesis of related non-steroidal inhibitors has been accomplished through methods such as selective radical bromination followed by substitution reactions to create the desired pharmacophore. rsc.org

SAR studies have illuminated several key structural requirements for potent aromatase inhibition by this class of compounds.

The Imidazole/Azole Moiety: The presence of an imidazole or triazole ring is paramount. It is widely accepted that a specific nitrogen atom in the azole ring (N-4 in triazoles, for example) acts as a ligand, forming a crucial coordinate bond with the heme iron atom at the core of the aromatase active site. nih.govresearchgate.net This interaction is the primary mechanism of competitive inhibition.

The Benzonitrile Group: The cyano (C≡N) group on the phenyl ring is a significant feature. It can participate in important interactions, such as hydrogen bonding with residues in the active site, like Asp309, which enhances binding affinity. nih.gov Studies on related indole-based inhibitors have shown that a nitrile group can significantly influence potency. frontiersin.org

Aromatic Rings: The presence of one or more aromatic rings as part of the N-1 substituent of the imidazole is a common feature of effective inhibitors. nih.gov In contrast, compounds where the imidazole is fused to a benzene (B151609) ring (benzimidazoles) or has an aliphatic side chain tend to be weaker inhibitors. nih.gov

Substitutions: The addition of other functional groups can modulate activity. For example, in a series of 4-imidazolylflavans, a 4'-hydroxyl group was found to enhance activity, resulting in a compound only 2.2-fold less active than Letrozole. nih.gov However, a 4'-chloro or cyano group did not improve inhibition. nih.gov In another series of analogs, a 4-((1H-imidazol-1-yl)(4-iodobenzyl)amino)benzonitrile derivative demonstrated extremely potent binding to human aromatase with an IC50 value of 0.04 nM. researchgate.net

Table 1: Structure-Activity Relationship (SAR) of Imidazole-Based Aromatase Inhibitors

Compound/Analog ClassKey Structural FeatureObserved Activity/PotencyReference
4-((1H-imidazol-1-yl)(4-iodobenzyl)amino)benzonitrileIodobenzyl group and imidazole ringPotent aromatase inhibition (IC50 = 0.04 nM) researchgate.net
4'-hydroxy-4-imidazolyl-7-methoxyflavan4'-hydroxyl group on flavan (B184786) structureHigh potency, only 2.2-fold less active than Letrozole nih.gov
4'-chloro/cyano-4-imidazolylflavansAddition of 4'-chloro or 4'-cyano groupDid not enhance aromatase inhibition nih.gov
Indole-based inhibitorsNitrile (CN) group at C-3 position of indolePotent inhibition (IC50 = 1.61 μM) frontiersin.org
Benzimidazole-based inhibitorsFused imidazole-benzene ring systemGenerally weak aromatase inhibition nih.gov

Molecular Recognition and Ligand-Biomolecule Binding Studies

To visualize and understand the interactions between 4-(1-Imidazol-1-yl-vinyl)-benzonitrile analogs and their target, researchers employ computational and experimental techniques.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when bound to a receptor's active site. mdpi.com For aromatase inhibitors, docking simulations are performed using the crystal structure of the human aromatase enzyme (e.g., PDB ID: 3EQM). acs.orgnih.gov These simulations help validate experimental findings and guide the design of new, more potent analogs. nih.govnih.gov

The process involves placing the ligand into the enzyme's binding cavity and calculating a "docking score," which estimates the binding free energy. researchgate.net Lower (more negative) scores generally indicate a more favorable binding affinity. researchgate.net Docking studies with letrozole analogs and other benzimidazole derivatives have successfully predicted binding modes and identified compounds with high affinity, with docking scores reported in the range of -7 to -11 kcal/mol for promising inhibitors. acs.orgnih.gov The accuracy of the docking protocol is often validated by "re-docking" the known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. nih.govresearchgate.net

Docking studies reveal the specific molecular interactions that anchor the inhibitor within the aromatase active site. mdpi.com

Heme Coordination: The most critical interaction for non-steroidal inhibitors like 4-(1-Imidazol-1-yl-vinyl)-benzonitrile is the coordination bond between a nitrogen atom of the imidazole ring and the iron (Fe) atom of the enzyme's heme group. nih.govmdpi.comresearchgate.net This interaction directly blocks the enzyme's catalytic machinery.

Hydrogen Bonding: Hydrogen bonds provide additional stability and specificity. For example, the nitrile group of the benzonitrile moiety in related inhibitors is predicted to form a hydrogen bond with the side chain of Aspartate 309 (D309). nih.gov Other key polar residues in the active site, such as Threonine 310 (T310) and Serine 478 (S478), are also identified as important for hydrogen bonding with inhibitors. mdpi.com

Enzyme and Receptor Modulation Mechanisms

The primary mechanism of action for 4-(1-Imidazol-1-yl-vinyl)-benzonitrile and its analogs is the competitive and reversible inhibition of the aromatase enzyme (cytochrome P450 19A1). researchgate.netdrugbank.com Aromatase is the rate-limiting enzyme responsible for the final step of estrogen biosynthesis, which involves converting androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol). mdpi.comnih.gov

By binding to the active site, the inhibitor physically obstructs the natural androgen substrate from accessing the catalytic heme group. mdpi.com The coordination of the imidazole nitrogen to the heme iron prevents the binding of molecular oxygen and the subsequent oxidation reactions required for aromatization. researchgate.net This leads to a significant reduction in the levels of circulating estrogens. nih.gov In the context of hormone receptor-positive breast cancer, this estrogen deprivation effectively removes the key stimulus for tumor cell proliferation and growth. drugbank.com

Molecular Basis of Enzyme Inhibition or Activation

Following a comprehensive review of scientific literature, no specific studies detailing the molecular basis of enzyme inhibition or activation by 4-(1-Imidazol-1-yl-vinyl)-benzonitrile were identified. While the broader class of imidazole-containing compounds has been investigated for the inhibition of various enzymes, such as aromatase, specific data on 4-(1-Imidazol-1-yl-vinyl)-benzonitrile is not available in the public domain. nih.govnih.govnih.gov

Interaction with Specific Receptors or Ion Channels

There is currently no published research detailing the specific interactions of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile with any receptors or ion channels. Therefore, its profile in this regard remains uncharacterized.

Pharmacophore Modeling and Lead Optimization Strategies Based on Molecular Interactions

No literature is available that describes pharmacophore models derived from or for 4-(1-Imidazol-1-yl-vinyl)-benzonitrile. Similarly, specific lead optimization strategies based on the molecular interactions of this particular compound have not been reported in scientific publications. dovepress.combiosolveit.de General principles of lead optimization are well-established in medicinal chemistry, often involving the synthesis of analogues to improve potency and selectivity. biosolveit.de However, the application of these strategies to 4-(1-Imidazol-1-yl-vinyl)-benzonitrile has not been documented.

Emerging Research Directions and Future Perspectives for 4 1 Imidazol 1 Yl Vinyl Benzonitrile

Exploration of Novel Synthetic Methodologies

The synthesis of complex organic molecules is continually evolving, with a focus on improving efficiency, sustainability, and access to novel chemical matter. For a molecule like 4-(1-Imidazol-1-yl-vinyl)-benzonitrile, modern synthetic techniques can offer significant advantages over classical methods.

Flow Chemistry: Continuous-flow synthesis has emerged as a powerful tool for the preparation of a wide range of organic compounds, including imidazole-based ionic liquids and other heterocyclic systems. The key advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates, make it an attractive strategy for the synthesis of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile. A potential flow-based approach could involve the continuous vinylation of a suitably protected imidazole (B134444) derivative, followed by a cross-coupling reaction to introduce the benzonitrile (B105546) moiety. This methodology could lead to higher yields, improved purity, and easier scalability compared to traditional batch processes.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. scielo.br This technique utilizes light-absorbing catalysts to generate reactive radical intermediates from readily available precursors. scielo.br The construction of the vinyl-imidazole linkage in 4-(1-Imidazol-1-yl-vinyl)-benzonitrile is a prime candidate for a photoredox-catalyzed approach. For instance, a photoredox-catalyzed coupling of a vinyl halide with an imidazole derivative could provide a direct and atom-economical route to the target molecule. scielo.br Such methods often exhibit high functional group tolerance and can be performed at room temperature, reducing the energy consumption and environmental impact of the synthesis. scielo.br

Mechanochemistry: Mechanochemical synthesis, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase chemistry. researchgate.net This technique has been successfully applied to the synthesis of various imidazole derivatives, including imidazole N-oxides. researchgate.net The application of mechanochemistry to the synthesis of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile could involve the solid-state reaction of an imidazole precursor with a vinylating agent and a benzonitrile-containing component. This approach could lead to reduced waste generation, shorter reaction times, and access to products that may be difficult to obtain through conventional methods. researchgate.net

Synthetic MethodologyPotential Advantages for 4-(1-Imidazol-1-yl-vinyl)-benzonitrile Synthesis
Flow Chemistry Improved safety, scalability, and process control; higher yields and purity.
Photoredox Catalysis Mild reaction conditions; high functional group tolerance; atom economy. scielo.br
Mechanochemistry Reduced solvent usage; shorter reaction times; access to novel reactivity. researchgate.net

Advanced Characterization of Dynamic Molecular Processes and Transient Species

Understanding the dynamic behavior of molecules is crucial for predicting their properties and functions. For 4-(1-Imidazol-1-yl-vinyl)-benzonitrile, a combination of advanced spectroscopic and computational techniques can provide deep insights into its molecular dynamics and the transient species it may form.

The structural features of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile, including the flexible vinyl linker and the polar imidazole and benzonitrile groups, suggest the potential for interesting dynamic processes such as conformational changes and intermolecular interactions. Advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional NMR (2D-NMR) and variable-temperature NMR, can be employed to study these dynamics in solution. These methods can provide information on rotational barriers around single bonds and the preferred conformations of the molecule.

In the context of photochemical reactions, such as those potentially involved in its synthesis via photoredox catalysis, the characterization of transient species is essential for elucidating reaction mechanisms. Time-resolved spectroscopic techniques, including transient absorption spectroscopy, can be used to detect and characterize short-lived intermediates like radical ions and excited states. engineering.org.cn

Computational modeling, particularly density functional theory (DFT) and molecular dynamics (MD) simulations, can complement experimental studies by providing a theoretical framework for understanding the molecule's behavior at the atomic level. researchgate.netresearchgate.net DFT calculations can be used to predict the molecule's electronic structure, vibrational frequencies, and NMR chemical shifts, aiding in the interpretation of experimental spectra. researchgate.net MD simulations can be employed to explore the conformational landscape of the molecule and to model its interactions with other molecules or its behavior in different solvent environments. researchgate.netresearchgate.net

Characterization TechniqueInformation Gained about 4-(1-Imidazol-1-yl-vinyl)-benzonitrile
Advanced NMR Spectroscopy Conformational dynamics, rotational barriers, intermolecular interactions.
Transient Absorption Spectroscopy Detection and characterization of short-lived intermediates in photochemical reactions. engineering.org.cn
Density Functional Theory (DFT) Electronic structure, optimized geometry, predicted spectroscopic properties. researchgate.net
Molecular Dynamics (MD) Simulations Conformational landscape, solvent effects, intermolecular interactions. researchgate.netresearchgate.net

Application in Supramolecular Chemistry and Self-Assembly Processes

The imidazole and benzonitrile moieties in 4-(1-Imidazol-1-yl-vinyl)-benzonitrile are known to participate in a variety of non-covalent interactions, making this molecule a promising candidate for applications in supramolecular chemistry and crystal engineering.

In the realm of crystal engineering, the interplay of hydrogen bonding, π-π stacking, and other weak interactions involving the imidazole and benzonitrile groups could be harnessed to control the packing of the molecules in the solid state. This could lead to the formation of materials with interesting optical or electronic properties.

Furthermore, the ability of imidazole derivatives to engage in molecular recognition suggests that 4-(1-Imidazol-1-yl-vinyl)-benzonitrile could be investigated as a receptor for anions, cations, or neutral molecules. researchgate.net The benzonitrile group could also contribute to the binding affinity and selectivity through its electronic and steric properties.

Supramolecular ApplicationRole of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile
Metal-Organic Frameworks (MOFs) Ligand with coordinating imidazole and structure-directing benzonitrile.
Crystal Engineering Control of solid-state packing through non-covalent interactions.
Molecular Recognition Receptor for small molecules and ions. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The fields of drug discovery and materials science are increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can be used to build predictive models that accelerate the discovery and optimization of new molecules with desired properties.

For 4-(1-Imidazol-1-yl-vinyl)-benzonitrile and its derivatives, AI and ML could be applied in several ways. In drug discovery, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of these compounds against various therapeutic targets. scielo.brjournalajacr.com By training a machine learning algorithm on a dataset of imidazole and benzonitrile derivatives with known activities, it may be possible to predict the potential therapeutic applications of novel analogs of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile. scielo.br Artificial neural networks (ANNs) have shown promise in predicting the antimicrobial activity of imidazole derivatives based on their structural descriptors. researchgate.net

In materials science, machine learning models could be used to predict the properties of materials based on 4-(1-Imidazol-1-yl-vinyl)-benzonitrile, such as their electronic, optical, or self-assembly behavior. This could guide the design of new materials with tailored functionalities.

AI/ML ApplicationPotential Impact on Research of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile
QSAR Modeling Prediction of biological activities for drug discovery. scielo.brjournalajacr.com
Materials Property Prediction Design of new materials with tailored electronic and optical properties.
Synthesis Prediction Identification of optimal synthetic routes. digitellinc.com

Q & A

Q. What are the common synthetic routes for 4-(1-Imidazol-1-yl-vinyl)-benzonitrile and its analogues?

  • Methodological Answer : A widely used approach involves N-alkylation or cyclization reactions. For example, 4-(azidomethyl)benzonitrile can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes to form triazole-linked derivatives . Alternatively, 4-bromomethylbenzonitrile reacts with 4-amino-1,2,4-triazole under optimized conditions (e.g., NaH as a base, DMF solvent, 60–80°C) to yield imidazole derivatives in ~79% yield . Key parameters include solvent polarity, temperature, and catalyst selection (e.g., Pd for cross-couplings) .

Q. How can NMR spectroscopy confirm the structural integrity of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile derivatives?

  • Methodological Answer : 1H and 13C NMR are critical for verifying substitution patterns. For instance:
  • The benzonitrile proton typically appears as a singlet at δ ~7.6–8.0 ppm.
  • Imidazole protons resonate between δ ~7.1–8.5 ppm, with splitting patterns indicating substitution positions .
  • In 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, the nitrile carbon (C≡N) appears at δ ~118 ppm in 13C NMR .

Q. What are the typical reactivity patterns of imidazole-vinyl-benzonitrile systems under acidic or basic conditions?

  • Methodological Answer : The vinyl group facilitates electrophilic additions, while the imidazole ring undergoes protonation at N-atoms under acidic conditions. For example:
  • In basic media, nucleophilic attack on the nitrile group can occur, forming amides or carboxylic acids.
  • Under acidic conditions, intramolecular cyclization may yield fused heterocycles (e.g., benzoimidazo[1,2-a]pyridines) .

Advanced Research Questions

Q. How can computational methods optimize the electronic properties of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile for OLED applications?

  • Methodological Answer : Density functional theory (DFT) studies reveal that substituents on the imidazole ring modulate the HOMO-LUMO gap. For example:
  • Introducing electron-withdrawing groups (e.g., -CN) lowers LUMO levels, enhancing electron transport in OLEDs .
  • π-Extended derivatives (e.g., phenanthroimidazole-fused benzonitriles) exhibit blue fluorescence with external quantum efficiencies (EQE) up to 13% .

Q. What catalytic systems enable enantioselective synthesis of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile derivatives?

  • Methodological Answer : Biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) achieves high enantiomeric excess (ee). For example:
  • KRED-110 catalyzes the bioreduction of 4-(bromoacetyl)benzonitrile to (S)-4-[(1S)-2-bromo-1-hydroxyethyl]benzonitrile with >99% ee .
  • ADHs from Ralstonia spp. and Sphingobium yanoikuyae efficiently produce halohydrins, precursors to epoxides .

Q. How do crystal packing interactions influence the photophysical properties of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile derivatives?

  • Methodological Answer : X-ray crystallography shows that π-π stacking between aromatic rings and hydrogen bonding (e.g., C-H⋯N interactions) enhance rigidity, reducing non-radiative decay. For instance:
  • In 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, intermolecular C-H⋯N interactions between imidazole and nitrile groups stabilize the crystal lattice, contributing to its fluorescence .

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